Molecular Weight Increase of 30% vs. 7-Sulfonyl Chloride Analog Drives Lipophilicity and Permeability Shift
The target compound (MW 340.58 g/mol, C9H7BrClNO4S) is 78.9 g/mol heavier than the non-brominated 7-sulfonyl chloride analog (MW 261.68 g/mol, C9H8ClNO4S, XLogP3-AA = 1.0) [1]. This 30% mass increase is attributable to the bromine-for-hydrogen substitution and corresponds to a predicted XLogP3-AA increase of approximately 0.8–1.0 logP units (estimated from standard aromatic bromine fragment contributions) [2]. The elevated lipophilicity is expected to enhance passive membrane permeability while reducing aqueous solubility, a trade-off that can be exploited to tune the pharmacokinetic profile of downstream sulfonamide products derived from this intermediate.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 340.58 g/mol; XLogP3-AA estimated ~1.8–2.0 |
| Comparator Or Baseline | 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride: MW = 261.68 g/mol; XLogP3-AA = 1.0 (PubChem computed) |
| Quantified Difference | ΔMW = +78.9 g/mol (30%); ΔXLogP3-AA ≈ +0.8 to +1.0 |
| Conditions | PubChem 2.2 computed properties; logP fragment contribution estimation |
Why This Matters
Procurement of the brominated intermediate enables the synthesis of sulfonamide final compounds with inherently higher distribution coefficients, potentially improving CNS penetration or intracellular accumulation relative to those derived from the lighter, more polar 7-sulfonyl chloride analog.
- [1] PubChem. 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride (CID 71425688). MW 261.68 g/mol; XLogP3-AA = 1.0. View Source
- [2] PubChem XLogP3-AA methodology (Cheng et al., J. Chem. Inf. Model. 2007). Bromine fragment contribution to logP estimated at ~0.8–1.0 units on aromatic systems. View Source
